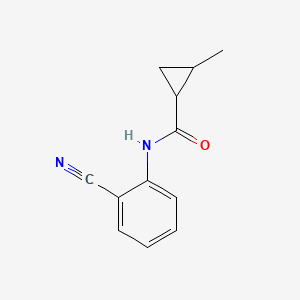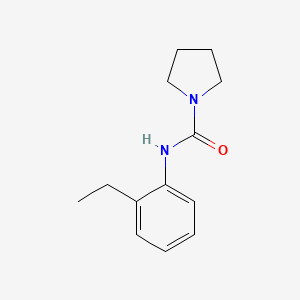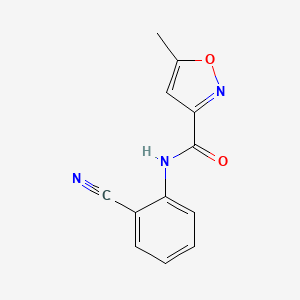![molecular formula C23H26N2O2 B5428587 2-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]-N-cyclopropylacetamide](/img/structure/B5428587.png)
2-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]-N-cyclopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]-N-cyclopropylacetamide, also known as BPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BPPC is a piperidine derivative that has been found to exhibit a range of biological effects, including analgesic, anti-inflammatory, and anticonvulsant properties.
作用機序
The exact mechanism of action of 2-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]-N-cyclopropylacetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters and ion channels. This compound has been shown to bind to the mu-opioid receptor, which is involved in pain regulation, and may also interact with other receptors such as the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects in animal models. In addition to its analgesic, anti-inflammatory, and anticonvulsant properties, this compound has been shown to reduce anxiety and improve cognitive function. It has also been found to have a neuroprotective effect, which could be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 2-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]-N-cyclopropylacetamide in lab experiments is its relatively low toxicity and high potency. However, one limitation is that it can be difficult to obtain in large quantities due to the complexity of its synthesis. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several potential future directions for research on 2-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]-N-cyclopropylacetamide. One area of interest is its potential use in the treatment of chronic pain, which is a major public health issue. This compound could also be studied for its potential use in the treatment of other neurological disorders such as epilepsy and Parkinson's disease. Additionally, more research is needed to fully understand its mechanism of action and potential side effects in order to develop safe and effective medications.
合成法
The synthesis of 2-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]-N-cyclopropylacetamide involves the reaction of 4-biphenylcarboxylic acid with piperidine and cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
2-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]-N-cyclopropylacetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit analgesic effects in animal models of pain, making it a promising candidate for the development of new pain medications. This compound has also been found to possess anti-inflammatory and anticonvulsant properties, which could be useful in the treatment of various inflammatory and neurological disorders.
特性
IUPAC Name |
N-cyclopropyl-2-[3-(4-phenylbenzoyl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-22(24-21-12-13-21)16-25-14-4-7-20(15-25)23(27)19-10-8-18(9-11-19)17-5-2-1-3-6-17/h1-3,5-6,8-11,20-21H,4,7,12-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPWHLRMGCNNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)NC2CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-5-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5428513.png)


![5-methyl-N-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5428527.png)
![3-{[1-[4-(benzyloxy)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-4-ethoxybenzoic acid](/img/structure/B5428531.png)

![N-benzyl-2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5428536.png)

![N-[2-(2-methoxyphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B5428548.png)
![1-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxy-1-naphthyl)-1H-imidazole](/img/structure/B5428552.png)

![(3S*,4S*)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5428578.png)
![6-methyl-3-(pentylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5428588.png)
